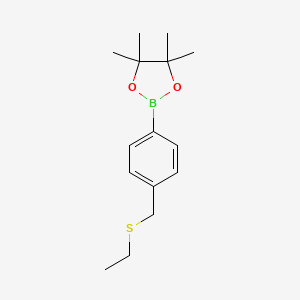
4-(Ethylthiomethyl)phenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Ethylthiomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1256359-06-4 . It has a molecular weight of 278.22 . The IUPAC name for this compound is 2-{4-[(ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23BO2S/c1-6-19-11-12-7-9-13(10-8-12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “4-(Ethylthiomethyl)phenylboronic acid, pinacol ester” are not detailed in the search results, boronic esters are known to be used in Suzuki–Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Phosphorescent Properties
- Arylboronic esters, including compounds like 4-(Ethylthiomethyl)phenylboronic acid pinacol ester, exhibit unique phosphorescent properties. These compounds can display room-temperature phosphorescence in the solid state, a characteristic usually associated with heavy atoms or carbonyl groups. This discovery suggests new possibilities in designing phosphorescent organic molecules (Shoji et al., 2017).
Hydrolysis at Physiological pH
- Phenylboronic pinacol esters, including similar compounds to 4-(Ethylthiomethyl)phenylboronic acid pinacol ester, have been studied for their hydrolysis properties, especially at physiological pH. These findings are significant for pharmacological applications, as they indicate the compounds' stability in water and sensitivity to pH changes (Achilli et al., 2013).
H2O2-Cleavable Polymers
- The compound has been used in the synthesis of H2O2-cleavable poly(ester-amide)s, highlighting its potential in creating responsive polymeric materials. These materials could degrade in response to hydrogen peroxide, making them useful for controlled release in various applications (Cui et al., 2017).
Dual-Responsive Insulin Delivery
- In diabetic care, the compound has been integrated into dual-responsive polymeric vesicles for insulin delivery. These vesicles respond to both glucose and H2O2, demonstrating the compound's potential in creating advanced drug delivery systems (Tong et al., 2018).
Solubility in Organic Solvents
- Research has been conducted to understand the solubility of phenylboronic acid pinacol esters in various organic solvents. This research is essential for the practical application and processing of these compounds in different industrial and pharmaceutical contexts (Leszczyński et al., 2020).
Radioprotection and Drug Delivery
- The compound has been studied in the context of radiosensitive delivery vehicles for drugs like caffeic acid phenethyl ester, demonstrating its potential in targeted drug delivery and radioprotection (Choi et al., 2021).
Eigenschaften
IUPAC Name |
2-[4-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2S/c1-6-19-11-12-7-9-13(10-8-12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZJYOSAVLVUFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681946 |
Source


|
| Record name | 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((Ethylthio)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1256359-06-4 |
Source


|
| Record name | 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


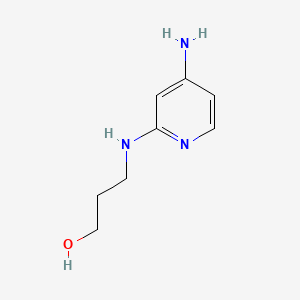
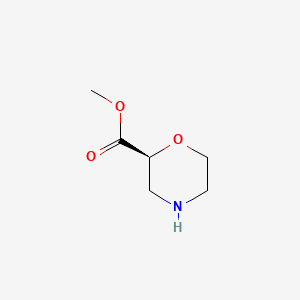
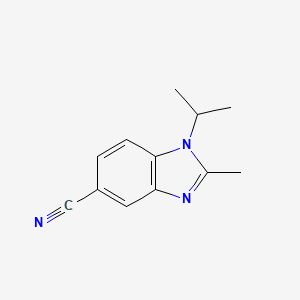
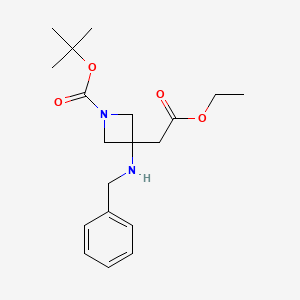
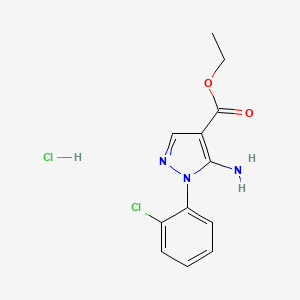
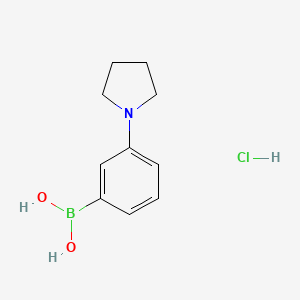

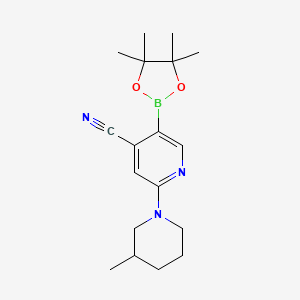
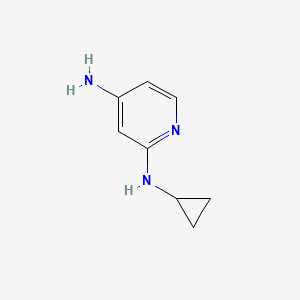
![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)

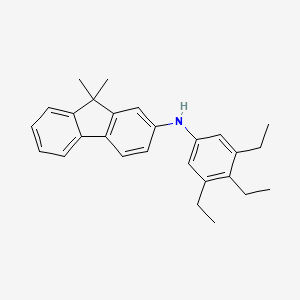
![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)